1-Benzylazocan-5-one 1-Benzylazocan-5-one
Brand Name: Vulcanchem
CAS No.: 16853-08-0
VCID: VC7863719
InChI: InChI=1S/C14H19NO/c16-14-8-4-10-15(11-5-9-14)12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2
SMILES: C1CC(=O)CCCN(C1)CC2=CC=CC=C2
Molecular Formula: C14H19NO
Molecular Weight: 217.31

1-Benzylazocan-5-one

CAS No.: 16853-08-0

Cat. No.: VC7863719

Molecular Formula: C14H19NO

Molecular Weight: 217.31

* For research use only. Not for human or veterinary use.

1-Benzylazocan-5-one - 16853-08-0

Specification

CAS No. 16853-08-0
Molecular Formula C14H19NO
Molecular Weight 217.31
IUPAC Name 1-benzylazocan-5-one
Standard InChI InChI=1S/C14H19NO/c16-14-8-4-10-15(11-5-9-14)12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2
Standard InChI Key BLVRIFLULZGBNC-UHFFFAOYSA-N
SMILES C1CC(=O)CCCN(C1)CC2=CC=CC=C2
Canonical SMILES C1CC(=O)CCCN(C1)CC2=CC=CC=C2

Introduction

Structural and Molecular Characteristics

Core Architecture

1-Benzylazocan-5-one belongs to the azocanone family, characterized by an 8-membered lactam ring. The benzyl group (C6H5CH2\text{C}_6\text{H}_5\text{CH}_2) is attached to the nitrogen atom, introducing steric and electronic modifications that distinguish it from simpler lactams. The compound’s InChIKey (BLVRIFLULZGBNC-UHFFFAOYSA-N) and SMILES notation (O=C1CCCCN(Cc2ccccc2)CC1) provide unambiguous descriptors for its topology .

Table 1: Physical and Chemical Properties

PropertyValue
Molecular formulaC14H19NO\text{C}_{14}\text{H}_{19}\text{NO}
Molecular weight217.31 g/mol
CAS Registry Number16853-08-0
InChIKeyBLVRIFLULZGBNC-UHFFFAOYSA-N

Synthesis and Manufacturing Approaches

Retrosynthetic Considerations

The synthesis of 1-benzylazocan-5-one could theoretically proceed via:

  • Ring-Closing Metathesis: Utilizing Grubbs catalysts to form the 8-membered lactam from diene precursors.

  • N-Alkylation of Azocan-5-one: Reacting azocan-5-one with benzyl halides under basic conditions .

Challenges in Lactam Synthesis

Larger lactams (≥8-membered) face thermodynamic hurdles due to increased ring strain and entropic penalties. Studies on N-benzyl lactams highlight the necessity of high-dilution conditions to favor cyclization over polymerization . For example, the intramolecular cyclization of N-alkyl-o-phenylenediamines using NaOAc·3H2_2O/CuI achieves yields >90% for 6-membered rings but declines for larger systems .

Reactivity and Functionalization Pathways

Hydrogen Atom Transfer (HAT) Reactivity

The 2025 study by J. Org. Chem. on N-benzyl lactams (S9–S12) provides critical insights :

  • Endocyclic α-C–H Bonds: BDEs (bond dissociation energies) increase with ring size, reducing HAT reactivity. For 8-membered lactams, kH(norm)k_{\text{H(norm)}} values decrease by ~60-fold compared to 5-membered analogs.

  • Exocyclic Benzylic C–H Bonds: Despite lower BDEs, HAT at benzylic sites is kinetically disfavored due to delayed resonance stabilization (Bernasconi’s principle of nonperfect synchronization) .

Table 2: Comparative Reactivity of N-Benzyl Lactams

Ring SizekH(norm)k_{\text{H(norm)}} (Endocyclic)kH(norm)k_{\text{H(norm)}} (Exocyclic)
51.000.15
80.0160.10

Site-Selective Oxygenation

In reactions with tert-alkoxyl radicals, 1-benzylazocan-5-one’s oxygenation selectivity shifts toward exocyclic positions as ring size increases. This contrasts with smaller lactams, where endocyclic sites dominate .

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